Bis(2-(azidoformyloxy)ethyl) isophthalate is a chemical compound characterized by its unique structure and potential applications in various scientific fields. It belongs to the class of isophthalates, which are esters derived from isophthalic acid and alcohols. This compound is notable for its azido functional groups, which can facilitate a range of chemical reactions, particularly in the context of click chemistry.
Bis(2-(azidoformyloxy)ethyl) isophthalate can be classified as:
The synthesis of bis(2-(azidoformyloxy)ethyl) isophthalate typically involves the following steps:
The molecular structure of bis(2-(azidoformyloxy)ethyl) isophthalate features:
C(COC(=O)N=[N+]=[N-])C(COC(=O)N=[N+]=[N-])C1=CC=CC=C1C(=O)O
.Bis(2-(azidoformyloxy)ethyl) isophthalate can participate in several chemical reactions due to its azido groups:
The mechanism of action for bis(2-(azidoformyloxy)ethyl) isophthalate primarily revolves around its ability to participate in click chemistry. The azide groups react with terminal alkynes through a [3+2] cycloaddition mechanism, resulting in the formation of stable triazole rings.
The efficiency of these reactions can be influenced by factors such as temperature, solvent choice, and the presence of catalysts.
Bis(2-(azidoformyloxy)ethyl) isophthalate has potential applications in:
CAS No.: 19444-84-9
CAS No.: 676-99-3
CAS No.: 3179-81-5
CAS No.: 1349245-31-3
CAS No.: 107372-98-5
CAS No.: 14680-51-4